![molecular formula C18H22N2O2S B6503259 N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396746-95-4](/img/structure/B6503259.png)
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides and the piperidine intermediate.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using thiophenyl boronic acids and the piperidine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine intermediate with appropriate carboxylic acid derivatives, such as acid chlorides or anhydrides, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxyethyl derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The phenoxyethyl and thiophenyl groups may contribute to its binding affinity and specificity for these targets, while the piperidine ring may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the carboxamide group, which can influence its chemical reactivity and biological activity. The combination of the phenoxyethyl and thiophenyl groups also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of piperidine derivatives and features a piperidine ring substituted with a phenoxyethyl group and a thiophenyl moiety. The synthesis typically involves multi-step processes, including:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors under basic conditions.
- Introduction of the Phenoxyethyl Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Thiophenyl Group : Often performed using palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The distinct structural features, such as the phenoxyethyl and thiophenyl groups, enhance its binding affinity and specificity for these targets, potentially modulating their activity in biological systems.
Biological Activities
Research has indicated several key biological activities associated with this compound:
Anticancer Activity
A study focused on the compound's ability to induce apoptosis in cancer cell lines demonstrated significant cytotoxic effects. The compound was found to inhibit cell growth by inducing programmed cell death pathways, suggesting potential as an anticancer agent .
Antimicrobial Effects
In vitro assays have shown that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial action .
Neurological Implications
Research exploring the compound's effects on dopaminergic systems revealed promising results in modulating dopamine receptor activity. This suggests potential applications in treating neurological disorders.
Data Summary Table
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-10-13-22-16-5-2-1-3-6-16)20-11-8-15(9-12-20)17-7-4-14-23-17/h1-7,14-15H,8-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYNFUSWRAOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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